![molecular formula C20H14F2N6O3S2 B2521441 N-(4-アミノ-2-((2-(ベンゾ[d]チアゾール-2-イルアミノ)-2-オキソエチル)チオ)-6-オキソ-1,6-ジヒドロピリミジン-5-イル)-3,4-ジフルオロベンゾアミド CAS No. 872608-48-5](/img/new.no-structure.jpg)

N-(4-アミノ-2-((2-(ベンゾ[d]チアゾール-2-イルアミノ)-2-オキソエチル)チオ)-6-オキソ-1,6-ジヒドロピリミジン-5-イル)-3,4-ジフルオロベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

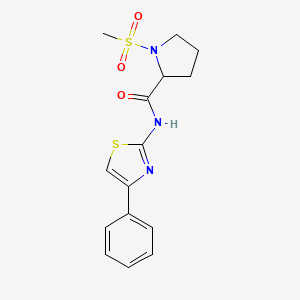

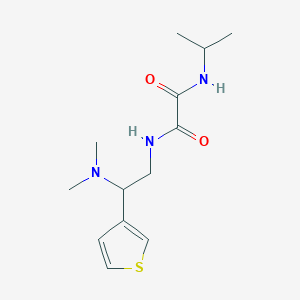

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H14F2N6O3S2 and its molecular weight is 488.49. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症作用

Jyothiらの研究では、この化合物の新規誘導体を合成し、抗炎症活性を評価しました 。特に、ベンゾチアゾール環の6位にメトキシ基を有し、ピペリジンおよびモルホリン部分を付加した化合物が有望な結果を示しました。化合物8bと9bは、COX-1阻害に対する最高のIC50値(それぞれ11.34µMおよび11.21µM)を示し、優れたCOX-2選択性指数(SI)(それぞれ103.09および101.90)を示しました。さらに、アルブミン変性を有意に阻害しました。

抗増殖活性

別の研究では、関連するベンゾチアゾール誘導体のヒト癌細胞株に対する抗増殖効果を調べました 。これは、本化合物に特異的なものではありませんが、細胞毒性がある可能性を示唆しており、さらなる調査が必要です。

抗菌活性

化合物N-(4-(ベンゾ[d]チアゾール-2-イル)フェニル)-(1'-セミカルバゾン)-2-フルオロ-ベンゾアミド(SC06)は、E. coliおよびK. 肺炎球菌 に対して最大の抗菌活性を示しました。これは、同様の誘導体が抗菌作用を持つ可能性を示唆しています。

作用機序

Target of Action

The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a reduction in inflammation and associated symptoms .

特性

CAS番号 |

872608-48-5 |

|---|---|

分子式 |

C20H14F2N6O3S2 |

分子量 |

488.49 |

IUPAC名 |

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C20H14F2N6O3S2/c21-10-6-5-9(7-11(10)22)17(30)26-15-16(23)27-19(28-18(15)31)32-8-14(29)25-20-24-12-3-1-2-4-13(12)33-20/h1-7H,8H2,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |

InChIキー |

VZAGUWDTNWLXIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

![2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile](/img/structure/B2521373.png)

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2521378.png)

![4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2521379.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)